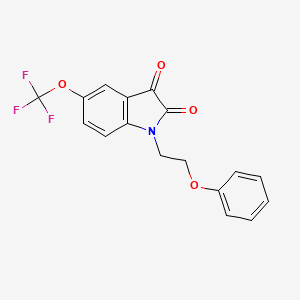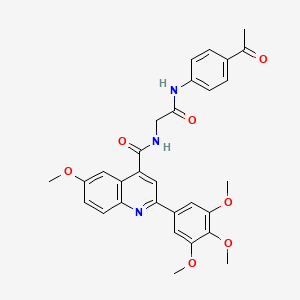![molecular formula C23H21N5O2S B10763822 N-(4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiophen-3-ylmethyl)acetamido)phenyl)cyclopropanecarboxamide](/img/structure/B10763822.png)
N-(4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiophen-3-ylmethyl)acetamido)phenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML300 is a synthetic organic compound initially designed as a noncovalent, non-peptide-like inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL proteinase (Mpro). It has also been found to inhibit the main protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ML300 involves a structure-based optimization campaign starting from the MLPCN probe compound. The synthetic route includes the formation of various azole ring systems and replacements, including C-linked azoles, pyridyl, and isoquinoline groups . The reaction conditions typically involve the use of high-resolution X-ray crystal structures to confirm binding orientation and guide optimization .
Industrial Production Methods: Industrial production methods for ML300 are not extensively documented, but the compound’s synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired molecular structure .
Chemical Reactions Analysis
Types of Reactions: ML300 undergoes various types of chemical reactions, including substitution and complexation reactions. It forms noncovalent complexes with the 3CL protease of SARS-CoV and SARS-CoV-2 .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of ML300 include azoles, heterocycles, and specific catalysts that facilitate the formation of the desired molecular structure .
Major Products Formed: The major products formed from the reactions involving ML300 are various inhibitors with demonstrated potency against the 3CL protease of SARS-CoV and SARS-CoV-2 .
Scientific Research Applications
ML300 has significant scientific research applications, particularly in the field of antiviral drug development. It has been used as a lead compound for the development of inhibitors targeting the 3CL protease of SARS-CoV and SARS-CoV-2 . The compound’s noncovalent mode of action and its ability to form complexes with the protease make it a valuable tool in the study of coronavirus replication and the development of antiviral therapeutics .
Mechanism of Action
ML300 exerts its effects by binding to the 3CL protease of SARS-CoV and SARS-CoV-2 using a noncovalent mode of action. The binding involves a His163 H-bond interaction in the S1 subpocket of the protease . This interaction inhibits the protease’s activity, thereby preventing the replication of the virus .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ML300 include other noncovalent inhibitors targeting the 3CL protease of SARS-CoV and SARS-CoV-2, such as the compounds CCF0058981 and PF-07321332 (nirmatrelvir) .
Uniqueness: ML300 is unique due to its noncovalent mode of action and its ability to form complexes with the 3CL protease in a noncanonical binding mode not observed by peptidic inhibitors . This uniqueness makes it a valuable tool in the development of antiviral therapeutics and the study of coronavirus replication .
Properties
Molecular Formula |
C23H21N5O2S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[4-[[2-(benzotriazol-1-yl)acetyl]-(thiophen-3-ylmethyl)amino]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C23H21N5O2S/c29-22(14-28-21-4-2-1-3-20(21)25-26-28)27(13-16-11-12-31-15-16)19-9-7-18(8-10-19)24-23(30)17-5-6-17/h1-4,7-12,15,17H,5-6,13-14H2,(H,24,30) |
InChI Key |
OCKMJWOFMCSMEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)N(CC3=CSC=C3)C(=O)CN4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrasodium;[[[(2R,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B10763739.png)
![1-nitro-2-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine](/img/structure/B10763740.png)
![(20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl) 4-nitrobenzoate](/img/structure/B10763757.png)
![N-[3-chloro-4-(5-chloropyridin-2-yl)oxyphenyl]pyridine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10763759.png)
![N-[2-[4-oxo-1-(pyridin-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10763770.png)
![7-(Morpholine-4-carbonyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate](/img/structure/B10763776.png)
![3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10763784.png)
![methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate](/img/structure/B10763790.png)

![1-(5-(3,4-Dihydro-2H-Benzo[B][1,4]Dioxepin-7-yl)Thiazol-2-yl)Piperidine-4-Carboxylic Acid](/img/structure/B10763803.png)

![[(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] 4-nitrobenzoate](/img/structure/B10763812.png)
![2-{[5,7-dimethyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}-N-(2-piperazin-1-ylethyl)acetamide](/img/structure/B10763817.png)
![3-[(2,6-Difluorobenzoyl)amino]-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid](/img/structure/B10763821.png)
